N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide (CAS 256412-88-1), commonly designated as HPFMPA, is a primary degradation product and critical analytical reference standard for the aryloxyphenoxypropionate (AOPP) herbicide metamifop. In environmental and agricultural testing, it is procured by analytical laboratories to quantify herbicide residues in rice ecosystems, soil, and water. As a highly specific metabolite, HPFMPA features a hydroxyphenoxy moiety that distinguishes it from further cleaved degradation products. Procurement of high-purity HPFMPA is essential for calibrating liquid chromatography-tandem mass spectrometry (LC-MS/MS) instruments, ensuring compliance with strict Maximum Residue Limits (MRLs) in global agro-product safety regulations [1].
In regulatory pesticide residue analysis, substituting HPFMPA with the parent compound (metamifop), generic AOPP metabolites (such as cyhalofop diacid), or parallel metamifop metabolites (like HFMPA or 6-CBO) completely invalidates quantitative results. Because metamifop rapidly degrades in environmental matrices—exhibiting half-lives of 10.0 to 33.5 days in soil—tracking the parent compound alone fails to account for the full environmental burden [1]. Furthermore, parallel metabolites like 6-CBO require negative electrospray ionization (ESI-), whereas HPFMPA requires positive mode (ESI+) [2]. Using an alternative AOPP standard results in mismatched retention times and incorrect mass-to-charge (m/z) transitions, leading to regulatory failure during QuEChERS LC-MS/MS workflows and an inability to achieve the required 0.01 mg/kg Limit of Quantification (LOQ) [2].
When quantifying herbicide residues in complex agricultural matrices (brown rice, paddy hull, and rice straw), the use of the exact HPFMPA reference standard enables highly accurate calibration. Studies utilizing UPLC-MS/MS demonstrate that HPFMPA achieves average recoveries of 79% to 108% with a relative standard deviation (RSD) of less than 10.8% across spiked levels of 0.01 to 2.0 mg/kg [1]. In contrast, attempting to infer metabolite concentration solely from the parent metamifop degradation curve without the specific HPFMPA standard prevents accurate mass balance calculations, as metamifop itself dissipates rapidly.
| Evidence Dimension | Analytical Recovery Rate |
| Target Compound Data | 79% - 108% (RSD < 10.8%) using exact HPFMPA standard |
| Comparator Or Baseline | Unquantifiable/Regulatory failure using parent metamifop alone |
| Quantified Difference | Enables exact quantification within the 0.01 - 2.0 mg/kg range |
| Conditions | UPLC-MS/MS with QuEChERS extraction in rice matrices |
Procurement of this exact standard is mandatory for analytical labs to validate their methods and achieve regulatory-compliant recovery rates for metamifop degradation tracking.
Metamifop degrades into multiple distinct metabolites, primarily HPFMPA, HFMPA, and 6-CBO, each exhibiting unique environmental persistence. Field trials indicate that HPFMPA has a specific dissipation half-life of 2.2 to 13.3 days in rice plants, which differs from the parallel metabolite HFMPA (3.8 to 14.4 days) [1]. Because the degradation kinetics are distinct, laboratories cannot use HFMPA as a proxy standard for HPFMPA. Procuring the specific HPFMPA standard is required to accurately plot its unique first-order kinetic degradation curve and assess its specific transient accumulation in rice stalks and soil.
| Evidence Dimension | Dissipation Half-life in Rice Plants |
| Target Compound Data | 2.2 - 13.3 days (HPFMPA) |
| Comparator Or Baseline | 3.8 - 14.4 days (HFMPA) |
| Quantified Difference | Distinct kinetic profiles requiring separate quantification |
| Conditions | Field residue trials in rice ecosystems (Zhejiang and Heilongjiang) |
Buyers must procure all specific metabolite standards individually, as their distinct environmental half-lives prevent cross-substitution in environmental fate modeling.
In multiplexed LC-MS/MS residue analysis, the ionization behavior of metamifop metabolites dictates the instrumental setup. HPFMPA is strictly determined using electrospray ionization in positive mode (ESI+), whereas the parallel metabolite 6-chloro-3H-benzooxazol-2-one (6-CBO) must be detected in negative mode (ESI-) [1]. Consequently, a lab cannot utilize a single generic metabolite standard to tune the mass spectrometer. The HPFMPA standard must be procured to establish the specific ESI+ calibration curve, which demonstrates excellent linearity (r > 0.9941) in the 0.0005 to 0.02 mg/L range.
| Evidence Dimension | MS Ionization Mode and Linearity |
| Target Compound Data | ESI+ mode (r > 0.9941 from 0.0005-0.02 mg/L) |
| Comparator Or Baseline | ESI- mode required for 6-CBO |
| Quantified Difference | Absolute requirement for orthogonal ionization modes |
| Conditions | Tandem mass spectrometry (LC-MS/MS) calibration |
Ensures correct instrumental tuning and prevents false negatives in the ESI+ channel during multi-residue agrochemical screening.
HPFMPA is the essential reference standard for agricultural testing laboratories tasked with certifying that rice exports meet national and international MRLs for metamifop (e.g., <0.05 mg/kg in China). By using this standard, labs can reliably achieve the required 0.01 mg/kg Limit of Quantification (LOQ) in complex matrices like brown rice and rice hull [1].
Agrochemical developers and environmental protection agencies utilize HPFMPA to map the degradation pathways of AOPP herbicides in soil and water. Tracking its specific 2.2 to 13.3-day half-life in plant tissues allows for accurate first-order kinetic modeling, ensuring that transient toxicological burdens are properly assessed during the pesticide registration process [2].
For analytical instrumentation companies and contract research organizations (CROs) developing new QuEChERS-based screening kits, HPFMPA serves as a critical ESI+ calibration benchmark. It is used alongside ESI- standards (like 6-CBO) to validate dual-polarity mass spectrometry methods for comprehensive agrochemical profiling [1].